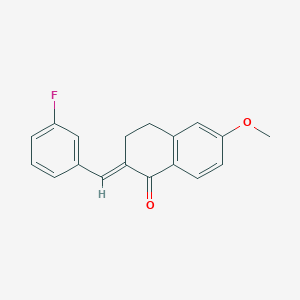
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as FBMN, is a chemical compound that has been extensively studied for its potential therapeutic applications. FBMN belongs to the family of naphthalenone derivatives, which have been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and inflammation. In cancer research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to reduce the accumulation of amyloid-beta peptide, which is a hallmark of the disease. In inflammation research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
作用機序
The mechanism of action of 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptide. In inflammation, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In Alzheimer's disease, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to reduce the accumulation of amyloid-beta peptide and improve cognitive function in animal models. In inflammation, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to reduce the production of pro-inflammatory cytokines and reduce inflammation in animal models.
実験室実験の利点と制限
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. Another advantage is that it has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that its synthesis method is complex and requires multiple steps, which makes it difficult to scale up for commercial use.
将来の方向性
There are several future directions for the research of 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone. One direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more effective therapeutic applications. Another direction is to optimize its synthesis method and develop more efficient and scalable methods for commercial use. Additionally, further studies could be conducted to investigate its potential applications in other fields such as infectious diseases and neurodegenerative disorders. Overall, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has shown great potential for therapeutic applications and further research is warranted.
合成法
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multi-step process, starting with the reaction of 3-fluorobenzaldehyde and 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to a condensation reaction with 6-methoxy-1-tetralone using a base such as potassium carbonate. The final product is obtained through purification and characterization using techniques such as column chromatography and NMR spectroscopy.
特性
IUPAC Name |
(2E)-2-[(3-fluorophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO2/c1-21-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJKRJCNJJEKFF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B4941229.png)
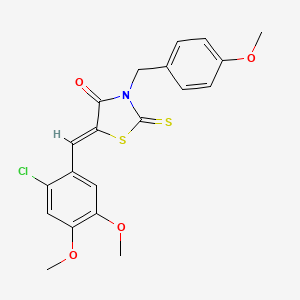
![1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B4941239.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4941248.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)
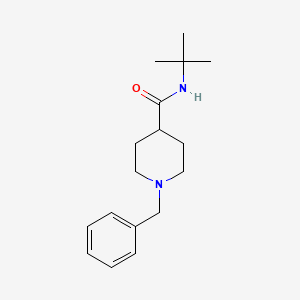
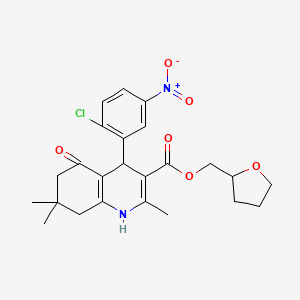
![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)
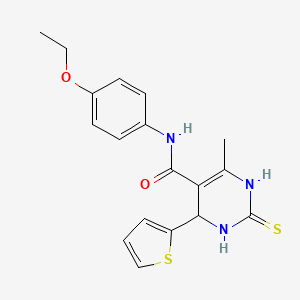
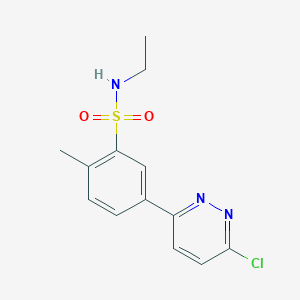
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)
![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)